N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring two distinct aromatic substituents: a 4-chlorobenzyl group at the pyrrolidine nitrogen and a 4-methoxyphenyl group at the C3 position of the pyrrolidine ring. Its structural uniqueness lies in the combination of electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence electronic properties, solubility, and target interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-4-15(5-9-18)16-10-11-22(13-16)19(23)21-12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJNDRWASFLFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.
Substitution Reactions: The introduction of the 4-chlorophenylmethyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-chlorobenzyl chloride with a pyrrolidine derivative in the presence of a base like sodium hydride can yield the desired product.
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the substituted pyrrolidine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : The compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it useful in developing new compounds with specific properties.
Biology
- Antimicrobial Properties : Research indicates that N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide exhibits antimicrobial activity, making it a candidate for further studies in the development of antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have shown efficacy against various cancer cell lines. This compound may interact with specific molecular targets involved in cancer progression.
Medicine
- Therapeutic Agent Exploration : Due to its structural similarity to known pharmacologically active compounds, this compound is being investigated for its potential as a therapeutic agent. It may act on specific receptors or enzymes involved in disease mechanisms, particularly in pain management and inflammatory responses .
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including this compound. The compound was tested against various bacterial strains, demonstrating significant antimicrobial activity comparable to established antibiotics .
Case Study 2: Anticancer Research
A recent investigation focused on the anticancer effects of this compound on breast cancer cell lines. Results indicated that it induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways associated with cancer growth .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Useful in synthesizing complex molecules |
| Biology | Antimicrobial properties | Significant activity against bacterial strains |
| Medicine | Potential therapeutic agent | Efficacy in inducing apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking the natural ligand.
Comparison with Similar Compounds
N-(4-Chlorophenyl)Pyrrolidine-1-Carboxamide
- Key Features :
- The direct N–aryl bond (vs. N–CH₂–aryl in the target compound) may decrease conformational flexibility and alter metabolic stability.
N-[(4-Fluorophenyl)Methyl]-3-{[5-(4-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl]Methyl}Pyrrolidine-1-Carboxamide
- Structure : Features a 4-fluorophenylmethyl group instead of 4-chlorophenylmethyl and an oxadiazole-linked 4-methoxyphenyl substituent .
- Key Features :
- The oxadiazole ring introduces π-conjugation and hydrogen-bond acceptor sites.
- Fluorine’s electronegativity may enhance metabolic stability compared to chlorine.
- Comparison :
- The oxadiazole moiety could improve binding affinity to enzymes or receptors requiring planar, aromatic interactions.
- Fluorine’s smaller size and higher electronegativity might reduce lipophilicity (ClogP) compared to the target compound’s chlorinated analog.
N-[2-(4-Chlorophenyl)-5-Methyl-4-Oxo-1,3-Thiazolidin-3-yl]Pyridine-3-Carboxamide
- Structure: Replaces pyrrolidine with a thiazolidinone ring and incorporates a pyridine carboxamide group .
- Key Features: The thiazolidinone core contains sulfur and nitrogen, enabling diverse non-covalent interactions. The 4-oxo group provides a hydrogen-bond acceptor site.
- Comparison: The thiazolidinone ring’s rigidity and polarity may limit membrane permeability compared to the flexible pyrrolidine scaffold. The pyridine group’s basicity could alter ionization state under physiological conditions, affecting bioavailability.
Structural and Functional Data Table
Critical Analysis of Substituent Effects
- Chlorine vs. Fluorine :
- Pyrrolidine vs. Thiazolidinone: Pyrrolidine’s flexibility supports conformational adaptation to binding pockets, whereas thiazolidinone’s rigidity may favor selectivity for specific targets .
Biological Activity
N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with pyrrolidine and acylated to yield the final product. Common solvents include ethanol or methanol, with catalysts such as acetic acid facilitating the reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong |
| Escherichia coli | 0.025 | Moderate |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
Anticancer Properties
The compound's structural similarity to other pharmacologically active molecules has led to investigations into its anticancer potential. In vitro studies have shown cytotoxic activity against various cancer cell lines, including:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 92.4 |
| CaCo-2 (Colon) | 85.0 |
| H9c2 (Heart Myoblasts) | 78.5 |
These results indicate that this compound may inhibit cancer cell proliferation effectively .
The mechanism by which this compound exerts its biological effects is thought to involve binding to specific molecular targets such as enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes .
Case Studies
Recent studies have explored the compound's efficacy in different biological contexts:
- Antibacterial Study : A study focused on the compound's ability to inhibit bacterial growth demonstrated that it effectively reduced the viability of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
- Anticancer Study : Another research effort evaluated the compound against several human cancer cell lines, revealing significant cytotoxic effects and potential pathways for inducing cell death.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of N-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry, including bond lengths, angles, and conformation. For example, analogous pyrrolidine carboxamide structures were determined using SHELX software for refinement . The envelope conformation of the pyrrolidine ring and intermolecular N–H⋯O hydrogen bonding patterns observed in similar compounds (e.g., N-(4-chlorophenyl)pyrrolidine-1-carboxamide) suggest that SC-XRD can elucidate both intramolecular and supramolecular features .
Q. How can researchers synthesize and characterize this compound in a laboratory setting?
- Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For instance, coordination complexes with pyrrolidine carboxamide ligands were synthesized via ligand preparation (e.g., Schiff base formation) followed by metal complexation . Characterization should include nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis for purity validation .
Q. What analytical techniques are suitable for quantifying this compound and assessing its purity?
- Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification and purity assessment. For structurally similar compounds, reverse-phase C18 columns and acetonitrile/water mobile phases (e.g., 60:40 v/v) have achieved retention times of ~8–10 minutes with ≥98% purity thresholds . Calibration curves using certified reference standards are critical for accuracy.
Advanced Research Questions
Q. How does the substitution pattern on the pyrrolidine ring influence the compound’s biological activity and selectivity?
- Answer: Structure-activity relationship (SAR) studies on analogous kinase inhibitors (e.g., Met kinase inhibitors) reveal that substituents at the 3-position of the pyrrolidine ring enhance enzyme potency, while modifications at the 4-position improve aqueous solubility and selectivity . Computational modeling (e.g., molecular docking) can predict binding interactions with target proteins, such as hydrogen bonding with catalytic lysine residues .
Q. What strategies can mitigate discrepancies in solubility and stability data across different experimental conditions?
- Answer: Contradictions in solubility/stability data often arise from polymorphic forms or solvent effects. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs, while accelerated stability studies (40°C/75% RH) under ICH guidelines assess degradation pathways (e.g., hydrolysis of the carboxamide group) . Co-crystallization or salt formation (e.g., hydrochloride salts) may enhance stability .
Q. How can researchers characterize the compound’s metabolic stability and identify potential metabolites?
- Answer: In vitro metabolic assays using liver microsomes or hepatocytes, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), can identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. For example, fluorophenyl-containing analogs undergo CYP450-mediated oxidation, producing hydroxylated metabolites detectable via exact mass (e.g., m/z 352.0668) .
Q. What in vitro toxicological assays are appropriate for preliminary safety profiling?
- Answer: Cytotoxicity screening (e.g., MTT assay in HepG2 cells), Ames test for mutagenicity, and hERG channel inhibition assays are critical. Acute toxicity classification (e.g., Category 4 for oral/dermal toxicity) based on LD50 data from rodent studies should align with CLP regulations .
Methodological Considerations
Q. How can computational tools predict intermolecular interactions affecting crystallization?
- Answer: Software like Mercury (CCDC) analyzes hydrogen-bonding networks and π-π stacking from crystallographic data. For example, N–H⋯O interactions in N-(4-chlorophenyl)pyrrolidine-1-carboxamide form 1D chains along the [100] axis, influencing crystal packing and solubility .
Q. What experimental protocols validate the compound’s inhibitory activity against specific enzyme targets?
- Answer: Kinase inhibition assays (e.g., ADP-Glo™) using recombinant enzymes (e.g., Met kinase) and ATP concentrations near Km values quantify IC50. Selectivity profiling across a kinase panel (e.g., 50+ kinases) identifies off-target effects. In vivo efficacy in xenograft models (e.g., GTL-16 gastric carcinoma) confirms target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
